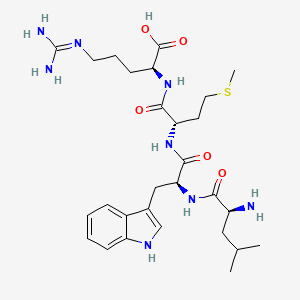

H-Leu-Trp-Met-Arg-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N8O5S/c1-16(2)13-19(29)24(37)36-23(14-17-15-33-20-8-5-4-7-18(17)20)26(39)34-21(10-12-42-3)25(38)35-22(27(40)41)9-6-11-32-28(30)31/h4-5,7-8,15-16,19,21-23,33H,6,9-14,29H2,1-3H3,(H,34,39)(H,35,38)(H,36,37)(H,40,41)(H4,30,31,32)/t19-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSRMRPAGMXZLU-UDIDDNNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435536 | |

| Record name | L-Arginine, L-leucyl-L-tryptophyl-L-methionyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67368-23-4 | |

| Record name | L-Arginine, L-leucyl-L-tryptophyl-L-methionyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Functional Landscape of H-Leu-Trp-Met-Arg-OH: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The tetrapeptide H-Leu-Trp-Met-Arg-OH, composed of Leucine, Tryptophan, Methionine, and Arginine, presents a unique combination of amino acid residues with diverse physicochemical properties. While specific research on the distinct biological function of this exact peptide sequence is not extensively documented in publicly available literature, this technical guide aims to provide an in-depth analysis of its potential roles based on the established functions of its constituent amino acids and related peptide motifs. This document will explore hypothetical functions, potential mechanisms of action, and propose experimental frameworks for the investigation of this compound, serving as a foundational resource for researchers initiating studies on this peptide.

Physicochemical Properties and Structural Considerations

To understand the potential function of this compound, it is crucial to first analyze the properties of its amino acid components.

| Amino Acid | One-Letter Code | Side Chain Property | Key Potential Roles in a Peptide |

| Leucine | L | Nonpolar, Aliphatic | Hydrophobic interactions, core protein structure formation |

| Tryptophan | W | Aromatic, slightly polar | Hydrophobic and aromatic stacking interactions, precursor to neurotransmitters |

| Methionine | M | Nonpolar, contains sulfur | Hydrophobic interactions, initiation of protein synthesis, precursor to other sulfur-containing compounds |

| Arginine | R | Positively charged, basic | Electrostatic interactions with negatively charged molecules (e.g., DNA, cell membranes), cell penetration |

The sequence of these amino acids—Leucine at the N-terminus followed by Tryptophan, Methionine, and a C-terminal Arginine—suggests an amphipathic character. The nonpolar residues (Leu, Trp, Met) can form a hydrophobic face, while the positively charged Arginine provides a hydrophilic and interactive domain. This structure is common in bioactive peptides that interact with cell membranes.

Hypothetical Functions and Mechanisms of Action

Based on the structural characteristics and the known roles of similar peptide motifs, several potential functions for this compound can be postulated.

Antimicrobial Activity

The presence of both hydrophobic residues (Trp, Leu, Met) and a cationic residue (Arg) is a hallmark of many antimicrobial peptides (AMPs). The proposed mechanism would involve the initial electrostatic interaction of the positively charged Arginine with the negatively charged components of bacterial cell membranes (e.g., lipopolysaccharides, teichoic acids). Following this initial binding, the hydrophobic core of the peptide could insert into the lipid bilayer, leading to membrane disruption, pore formation, and ultimately, cell death.

Cell-Penetrating Capabilities

The Arginine residue, a key component of many cell-penetrating peptides (CPPs), could facilitate the translocation of this compound across cellular membranes. This property could be exploited for the intracellular delivery of therapeutic cargo. The proposed mechanism could involve direct penetration of the membrane or endocytic pathways.

A hypothetical workflow for investigating the cell-penetrating properties of this compound is outlined below.

Caption: Workflow for assessing cell-penetrating peptide activity.

Proposed Experimental Protocols

To validate the hypothesized functions of this compound, a series of well-defined experiments are necessary.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Methodology:

-

Prepare a series of twofold dilutions of the peptide in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculate each dilution with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria without peptide) and negative (broth only) controls.

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest peptide concentration with no visible bacterial growth.

Cellular Uptake Analysis by Confocal Microscopy

Objective: To visualize the intracellular localization of this compound.

Methodology:

-

Synthesize a fluorescently labeled version of the peptide (e.g., FITC-Leu-Trp-Met-Arg-OH).

-

Seed mammalian cells (e.g., HEK293T) onto glass-bottom dishes and allow them to adhere overnight.

-

Incubate the cells with the labeled peptide at a predetermined concentration (e.g., 10 µM) for various time points (e.g., 30 min, 1h, 2h).

-

Wash the cells with phosphate-buffered saline (PBS) to remove extracellular peptide.

-

Fix the cells with 4% paraformaldehyde.

-

Counterstain the nuclei with DAPI.

-

Image the cells using a confocal laser scanning microscope to observe the subcellular distribution of the peptide.

Potential Signaling Pathway Involvement

Given the potential for cell penetration, this compound could interact with intracellular targets and modulate signaling pathways. While purely speculative without experimental data, we can propose a hypothetical signaling cascade based on the peptide's composition. For instance, if the peptide were to exhibit anti-inflammatory properties, it might interfere with the NF-κB signaling pathway.

Caption: Hypothetical modulation of the NF-κB signaling pathway.

Conclusion and Future Directions

The tetrapeptide this compound holds theoretical promise as a bioactive molecule, potentially exhibiting antimicrobial and cell-penetrating properties. The in-depth analysis provided in this guide, while based on the extrapolation of data from its constituent amino acids and related motifs, offers a solid foundation for initiating research into its specific functions. Future experimental validation, following the proposed protocols, is essential to elucidate the precise biological activities and mechanisms of action of this peptide. Such studies will be crucial in determining its potential for development as a novel therapeutic agent or a tool for drug delivery.

The Enigmatic Tetrapeptide: H-Leu-Trp-Met-Arg-OH - A Review of Its Characterization as a Protease Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide H-Leu-Trp-Met-Arg-OH is a synthetic peptide that has been noted in scientific literature and commercial catalogs primarily for its utility as a substrate in enzymatic assays. Despite its defined chemical structure, a comprehensive review of publicly available data reveals a conspicuous absence of a specific, intrinsic biological activity. This technical guide serves to consolidate the available information on this compound, focusing on its role as a tool for studying protease activity, particularly within the context of microbial research. Due to the lack of specific data for this peptide, this document will also provide generalized experimental frameworks and visualizations relevant to its application.

Chemical and Physical Properties

A summary of the fundamental properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| Full Name | L-Leucyl-L-tryptophyl-L-methionyl-L-arginine | N/A |

| Abbreviation | H-LWMR-OH | N/A |

| Molecular Formula | C₂₈H₄₄N₈O₅S | N/A |

| Molecular Weight | 604.77 g/mol | N/A |

| CAS Number | 67368-23-4 | N/A |

Biological Context: A Substrate for Proteases

The primary documented application of this compound is as a substrate for aminopeptidases and potentially other proteases. Aminopeptidases are exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. The sequence of this compound makes it a candidate for hydrolysis by these enzymes, releasing the N-terminal leucine.

Hypothetical Experimental Protocol: Screening for Protease Activity

Given the role of this compound as a protease substrate, a generalized experimental workflow for its use in a protease activity assay is outlined below. This protocol is illustrative and would require optimization for a specific enzyme.

Objective: To determine if a purified protease can hydrolyze the tetrapeptide this compound.

Materials:

-

This compound

-

Purified protease of interest

-

Assay buffer (e.g., Tris-HCl, PBS, specific to the protease's optimal pH)

-

Detection reagent (e.g., Ninhydrin reagent for detecting free amino acids)

-

Spectrophotometer

-

Control peptides (a known substrate and a non-substrate)

Methodology:

-

Peptide Preparation: Dissolve this compound in the assay buffer to a final concentration of 1 mM.

-

Enzyme Preparation: Prepare a stock solution of the purified protease in the assay buffer.

-

Reaction Setup:

-

In a microcentrifuge tube, combine 50 µL of the peptide solution with 40 µL of assay buffer.

-

Initiate the reaction by adding 10 µL of the protease solution.

-

For the negative control, add 10 µL of assay buffer instead of the enzyme.

-

For the positive control, use a known substrate for the enzyme.

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the protease (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a chemical inhibitor.

-

Detection of Hydrolysis:

-

Add 100 µL of Ninhydrin reagent to each reaction tube.

-

Boil the tubes for 15 minutes to allow for color development.

-

Measure the absorbance at 570 nm using a spectrophotometer. An increase in absorbance compared to the negative control indicates the release of free leucine.

-

-

Data Analysis: Quantify the amount of free leucine released by comparing the absorbance values to a standard curve of known leucine concentrations.

Signaling Pathways: A Note on the Absence of Data

A critical aspect of understanding a compound's biological activity is its interaction with cellular signaling pathways. For this compound, there is no evidence to suggest that it directly modulates any known signaling pathway. Its function appears to be limited to that of a biodegradable small molecule that can be acted upon by extracellular or intracellular proteases. The products of its hydrolysis – leucine, tryptophan, methionine, and arginine – are essential amino acids that would be incorporated into the cell's metabolic pool.

The broader implication of its use in studying proteases, however, can be linked to signaling. For instance, the activity of fungal Saps is crucial for the breakdown of host tissues, a process that can trigger host immune signaling cascades. A conceptual diagram of this relationship is presented below.

Conclusion

The tetrapeptide this compound is a well-characterized chemical entity that serves as a useful tool for researchers in enzymology and microbiology. Its primary application is as a substrate for proteases, aiding in the characterization of their activity and substrate specificity. There is currently no substantial evidence in the public domain to suggest that this compound possesses a specific biological activity or directly modulates cellular signaling pathways. Its value lies in its utility as a research reagent to probe the function of enzymes that are often implicated in significant biological processes, including pathogenesis. Future research may uncover more specific applications for this peptide, but based on current knowledge, it is best categorized as a tool compound for biochemical assays.

H-Leu-Trp-Met-Arg-OH Substrate Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the properties of the tetrapeptide H-Leu-Trp-Met-Arg-OH as a substrate for enzymatic reactions. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this peptide for in vitro assays and kinetic studies. The information compiled herein is based on available scientific literature and provides insights into its enzymatic cleavage, relevant enzyme classes, and detailed experimental protocols for its characterization.

This compound is a synthetic tetrapeptide with the sequence Leucine-Tryptophan-Methionine-Arginine. Its structure, with a hydrophobic amino acid (Leucine) at the N-terminus followed by an aromatic (Tryptophan), a sulfur-containing (Methionine), and a basic amino acid (Arginine), makes it a substrate for a specific class of enzymes known as aminopeptidases.

Substrate Properties and Enzymatic Interactions

This compound serves as a substrate for aminopeptidases, which are exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. The specificity of aminopeptidases is largely determined by the identity of the N-terminal amino acid residue of the substrate. The presence of Leucine at the N-terminus and Arginine in the fourth position suggests that this peptide is likely hydrolyzed by aminopeptidases that exhibit a preference for hydrophobic and basic residues.

One such enzyme that displays this type of specificity is the neutral arginine/alanine/leucine-specific metallo-aminopeptidase (CaApe2) identified in the pathogenic fungus Candida albicans.[1][2] While direct kinetic data for this compound with CaApe2 is not available in the literature, the enzyme's known substrate preference makes this peptide a relevant candidate for studying its activity. Aminopeptidases with similar broad specificity for N-terminal basic and hydrophobic residues have also been identified in other organisms.[3]

Comparative Kinetic Data

To provide a framework for the expected enzymatic interaction of this compound, the following table summarizes the kinetic parameters of the Candida albicans metallo-aminopeptidase CaApe2 with various p-nitroanilide (pNA) labeled amino acids. This data offers a comparative basis for estimating the potential affinity and turnover rate of this compound with similar enzymes.

| Substrate (X-pNA) | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Arg-pNA | 0.14 ± 0.02 | 1.8 ± 0.1 | 1.5 | 1.1 x 10⁴ |

| Ala-pNA | 0.25 ± 0.03 | 1.5 ± 0.1 | 1.3 | 5.2 x 10³ |

| Leu-pNA | 0.31 ± 0.04 | 1.2 ± 0.1 | 1.0 | 3.2 x 10³ |

| Met-pNA | 0.45 ± 0.05 | 0.8 ± 0.1 | 0.7 | 1.6 x 10³ |

| Phe-pNA | 0.52 ± 0.06 | 0.6 ± 0.1 | 0.5 | 9.6 x 10² |

| Trp-pNA | 0.68 ± 0.07 | 0.4 ± 0.05 | 0.3 | 4.4 x 10² |

Data adapted from functional characterization of CaApe2 from Candida albicans. The enzyme exhibits a strong preference for basic and small aliphatic amino acids.

Experimental Protocols

The following is a detailed methodology for a typical aminopeptidase activity assay, adapted from the characterization of the Candida albicans metallo-aminopeptidase CaApe2.[1][2] This protocol can be used to determine the kinetic parameters of an aminopeptidase with this compound.

I. Materials and Reagents

-

Enzyme: Purified aminopeptidase

-

Substrate: this compound (or other peptide substrate)

-

Buffer: 50 mM Tris-HCl, pH 7.5

-

Cofactors (if required): e.g., 1 mM CoCl₂ for metallo-aminopeptidases

-

Detection Reagent: Ninhydrin reagent (for detection of free amino acids) or a suitable HPLC-MS system.

-

Quenching Solution: e.g., 1 M HCl

-

Spectrophotometer or HPLC-MS instrument

II. Enzyme Activity Assay Protocol

-

Reaction Setup:

-

Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5) and any required cofactors (e.g., 1 mM CoCl₂).

-

Add the purified enzyme to the reaction mixture to a final concentration that results in a linear rate of product formation over the desired time course.

-

Pre-incubate the enzyme mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate this compound to the reaction mixture. The final substrate concentration should be varied to determine kinetic parameters (e.g., 0.1 to 5 times the expected Km).

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-60 minutes), ensuring the reaction remains in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding a quenching solution, such as 1 M HCl, which will denature the enzyme.

-

-

Detection of Product Formation:

-

Ninhydrin Assay (Spectrophotometric):

-

Add ninhydrin reagent to the quenched reaction mixture.

-

Heat the samples according to the ninhydrin protocol (e.g., 100°C for 15 minutes) to allow for color development.

-

Measure the absorbance at 570 nm using a spectrophotometer. The amount of released N-terminal amino acid (Leucine) is proportional to the absorbance.

-

Generate a standard curve using known concentrations of Leucine to quantify the amount of product formed.

-

-

HPLC-MS Analysis:

-

Analyze the quenched reaction mixture by reverse-phase HPLC coupled with mass spectrometry (MS).

-

Separate the substrate (this compound) from the cleavage products (e.g., Leu and Trp-Met-Arg-OH).

-

Quantify the amount of product formed by integrating the peak area from the chromatogram and comparing it to a standard curve of the expected product.

-

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) at each substrate concentration.

-

Determine the kinetic parameters (Km and Vmax) by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation using non-linear regression analysis.

-

Calculate the turnover number (kcat) from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

-

Calculate the catalytic efficiency (kcat/Km).

-

Visualizations

Signaling Pathways and Workflows

As no specific signaling pathways directly involving the exogenous substrate this compound have been documented, a diagram illustrating the general experimental workflow for an aminopeptidase assay is provided below.

Caption: Experimental workflow for determining aminopeptidase activity.

This logical diagram outlines the key steps involved in performing an enzymatic assay to characterize the hydrolysis of a peptide substrate like this compound by an aminopeptidase.

Caption: Enzyme-substrate interaction model.

This diagram illustrates the fundamental process of an aminopeptidase binding to its substrate, forming an enzyme-substrate complex, and subsequently releasing the cleavage products.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Identification and characterization of CaApe2--a neutral arginine/alanine/leucine-specific metallo-aminopeptidase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic and biotechnological applications of substrate specific microbial aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

H-Leu-Trp-Met-Arg-OH Aminopeptidase Substrate Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide H-Leu-Trp-Met-Arg-OH is a valuable tool for investigating the substrate specificity of various aminopeptidases. Its unique sequence, featuring a hydrophobic N-terminal leucine residue followed by aromatic, sulfur-containing, and basic residues, makes it a compelling substrate for dissecting the nuanced specificities of these enzymes. Aminopeptidases, a ubiquitous class of exopeptidases, play crucial roles in protein degradation, peptide processing, and cellular metabolism.[1] Understanding their substrate preferences is paramount for elucidating their physiological functions and for the development of targeted therapeutic interventions.

Aminopeptidase Substrate Specificity

Aminopeptidases catalyze the cleavage of the peptide bond at the N-terminus of a protein or peptide. The specificity of these enzymes is largely determined by the identity of the N-terminal amino acid residue (P1 position) and, to a lesser extent, the subsequent residues (P1', P2', P3', etc.).

Leucine Aminopeptidases (LAPs)

Leucine aminopeptidases (LAPs), typically metalloenzymes, exhibit a broad substrate specificity but show a marked preference for substrates with a hydrophobic amino acid, particularly leucine, at the N-terminus.[1] While named for their high affinity for leucine, LAPs can hydrolyze a variety of N-terminal residues.[1][2]

The amino acid at the P1' position (the second residue in the peptide) significantly influences the rate of hydrolysis. For some LAPs, residues such as proline, aspartate, glycine, and lysine at the P1' position can reduce the catalytic efficiency.[3] The presence of the bulky, hydrophobic tryptophan residue at the P1' position in this compound suggests that the peptide is likely a substrate for LAPs. The influence of the P2' (Methionine) and P3' (Arginine) residues on cleavage efficiency is generally less pronounced and can vary between different LAPs.[3]

Other Potentially Relevant Aminopeptidases

-

Aminopeptidase B: This class of aminopeptidases displays a strong preference for basic amino acids (Arginine and Lysine) at the N-terminus. Given that this compound has a leucine at the N-terminus, it is unlikely to be a primary substrate for Aminopeptidase B.

-

Methionine Aminopeptidases: These enzymes are highly specific for cleaving N-terminal methionine residues and would not be expected to hydrolyze this compound.

Quantitative Data on Leucine Aminopeptidase Substrate Specificity

As of the latest literature review, specific kinetic parameters (Km, kcat, Vmax) for the hydrolysis of this compound by any aminopeptidase have not been published. However, to provide a comparative context for researchers, the following table summarizes representative kinetic data for the hydrolysis of various oligopeptide substrates by leucine aminopeptidases from different sources. This data illustrates the enzyme's preference for N-terminal leucine and the influence of subsequent residues on catalytic efficiency.

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Porcine Kidney | Leu-Gly-NHNH-Dns | 0.083 | 140 | 1.7 x 106 | [4] |

| Porcine Kidney | Leu-Gly-NH(CH2)2NH-Dns | 0.045 | 110 | 2.4 x 106 | [4] |

| Vibrio proteolyticus (recombinant) | L-Leucine-p-nitroanilide | - | - | 3.87 min-1µM-1 | [5] |

| Pseudomonas aeruginosa | Leu-pNA | 0.25 | 1.8 | 7,200 | [3] |

| Pseudomonas aeruginosa | Leu-AMC | 0.03 | 1.5 | 50,000 | [3] |

Note: The kinetic parameters are highly dependent on the specific enzyme, assay conditions (pH, temperature, cofactors), and the nature of the substrate's leaving group (e.g., p-nitroanilide, AMC, another amino acid).

Experimental Protocols

Several well-established methods can be employed to determine the susceptibility of this compound to aminopeptidase hydrolysis and to quantify the kinetic parameters of the reaction. Below are detailed protocols for common spectrophotometric and fluorometric assays.

Spectrophotometric Assay using L-Leucine-p-Nitroanilide as a Control Substrate

This method relies on the release of p-nitroaniline, a chromogenic product, upon enzymatic cleavage of a synthetic substrate. While not directly measuring the hydrolysis of this compound, it is a standard method for assessing leucine aminopeptidase activity.

Materials:

-

Leucine Aminopeptidase (e.g., from porcine kidney)

-

This compound

-

L-Leucine-p-nitroanilide (Leu-pNA)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.5)

-

MnCl2 or MgCl2 solution (e.g., 2.5 mM)

-

Spectrophotometer capable of reading at 405 nm

Procedure:

-

Enzyme Activation: Pre-incubate the leucine aminopeptidase solution in Tris-HCl buffer containing the metal cofactor (MnCl2 or MgCl2) for a specified time (e.g., 2 hours at 37°C) as recommended by the enzyme supplier.

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing Tris-HCl buffer and the substrate (either Leu-pNA for control or this compound for the test). For kinetic analysis, vary the substrate concentration over a suitable range.

-

Initiation of Reaction: Add the activated enzyme solution to the reaction mixture to initiate the reaction.

-

Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 405 nm over time. The rate of p-nitroaniline release is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. For kinetic analysis with varying substrate concentrations, plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Fluorometric Assay using a Fluorogenic Substrate

This highly sensitive method utilizes a substrate that releases a fluorescent product upon cleavage.

Materials:

-

Leucine Aminopeptidase

-

This compound

-

Leucine-7-amido-4-methylcoumarin (Leu-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Fluorometer (Excitation ~380 nm, Emission ~460 nm)

Procedure:

-

Enzyme Preparation: Prepare a dilution series of the leucine aminopeptidase in the assay buffer.

-

Reaction Setup: In a 96-well microplate, add the substrate (Leu-AMC for control or a fluorophore-tagged version of this compound if available) to the assay buffer.

-

Reaction Initiation: Add the enzyme dilutions to the wells to start the reaction.

-

Measurement: Place the microplate in a pre-warmed fluorometer and measure the increase in fluorescence intensity over time.

-

Data Analysis: Determine the reaction rate from the slope of the fluorescence versus time plot. For kinetic studies, perform the assay with varying substrate concentrations.

HPLC-Based Assay for this compound Hydrolysis

This method directly measures the disappearance of the substrate this compound and the appearance of its cleavage products.

Materials:

-

Leucine Aminopeptidase

-

This compound

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., 10% trifluoroacetic acid)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector

Procedure:

-

Reaction: Incubate this compound with leucine aminopeptidase in the reaction buffer at a controlled temperature.

-

Time Points: At various time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

-

HPLC Analysis: Inject the quenched samples into the HPLC system. Use a suitable gradient of mobile phases (e.g., water/acetonitrile with 0.1% TFA) to separate the intact peptide from its hydrolysis products (Leucine and Trp-Met-Arg-OH).

-

Quantification: Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm). Quantify the peak areas corresponding to the substrate and products.

-

Data Analysis: Plot the concentration of the remaining substrate against time to determine the rate of hydrolysis. For kinetic analysis, perform the experiment at different initial substrate concentrations.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for characterizing the aminopeptidase-mediated hydrolysis of this compound.

Caption: A generalized workflow for determining the kinetic parameters of aminopeptidase-catalyzed hydrolysis of this compound.

Conclusion

This compound serves as a promising substrate for elucidating the substrate specificity of aminopeptidases, particularly leucine aminopeptidases. While direct kinetic data for its hydrolysis is currently lacking in the scientific literature, the principles of LAP substrate preference suggest it is a viable substrate. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the enzymatic cleavage of this and other oligopeptides. Such studies are essential for advancing our understanding of the roles of aminopeptidases in health and disease and for the rational design of enzyme inhibitors and other therapeutic agents.

References

- 1. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steady-state kinetics of hydrolysis of dansyl-peptide substrates by leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics and conformational stability studies of recombinant leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Structure and Physicochemical Properties

An In-depth Technical Guide on the Tetrapeptide H-Leu-Trp-Met-Arg-OH

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of the tetrapeptide this compound. The content is intended for researchers, scientists, and professionals involved in drug development and peptide chemistry.

The tetrapeptide this compound is a sequence of four amino acids: Leucine (Leu), Tryptophan (Trp), Methionine (Met), and Arginine (Arg). The "H-" at the N-terminus indicates a free amino group, and the "-OH" at the C-terminus signifies a free carboxyl group. All amino acids are presumed to be in the L-configuration, which is the most common form in biological systems.

Chemical Structure

The chemical structure of this compound is depicted below, illustrating the sequence of amino acids linked by peptide bonds.

Caption: Chemical structure of this compound.

Physicochemical Data

The following tables summarize the key physicochemical properties of the constituent amino acids and the calculated properties of the tetrapeptide.

Table 1: Properties of Constituent Amino Acids

| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight ( g/mol ) | pKa (α-COOH) | pKa (α-NH3+) | pKa (Side Chain) |

| Leucine | Leu | L | 131.17[1][2][3][4] | 2.36[1][5][6][7][8] | 9.60[1][6][7][8][9] | - |

| Tryptophan | Trp | W | 204.23[10][11][12][13][14][15][16] | 2.38[5][8][15][17][18] | 9.39[5][8][15][17][18] | - |

| Methionine | Met | M | 149.21[10][19][20][21] | 2.28[5][6][8][18][22] | 9.21[5][6][8][18][22] | - |

| Arginine | Arg | R | 174.20[23][24][25][26] | 2.17[6] | 9.04[6] | 12.48[6][18] |

Table 2: Calculated Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₄₅N₉O₅S |

| Molecular Weight | 631.78 g/mol |

| Theoretical Isoelectric Point (pI) | 10.75 |

Note: The molecular weight is calculated by summing the molecular weights of the constituent amino acids and subtracting the molecular weight of three water molecules (3 * 18.015 g/mol ) lost during peptide bond formation. The theoretical pI is estimated based on the pKa values of the terminal groups and the arginine side chain.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines a standard method for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

2.1.1. Materials and Reagents

-

Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Met-OH

-

Fmoc-Trp(Boc)-OH

-

Fmoc-Leu-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Precipitation solvent: Cold diethyl ether

2.1.2. Synthesis Workflow

The synthesis follows a cyclical process of deprotection and coupling, starting from the C-terminal amino acid (Arginine) attached to the solid support.

Caption: Solid-phase peptide synthesis workflow.

2.1.3. Detailed Steps

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Loading: If starting with a bare resin, couple the first protected amino acid (Fmoc-Arg(Pbf)-OH) to the resin.

-

Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Coupling: Add the next Fmoc-protected amino acid (Fmoc-Met-OH), coupling reagents, and base. Allow to react for 1-2 hours.

-

Repeat: Repeat the deprotection, washing, and coupling steps for Fmoc-Trp(Boc)-OH and Fmoc-Leu-OH.

-

Final Deprotection: Perform a final Fmoc deprotection after the last coupling.

-

Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Collection: Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Purification and Characterization

2.2.1. High-Performance Liquid Chromatography (HPLC) Purification

The crude peptide is purified using reverse-phase HPLC (RP-HPLC).

-

Column: C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 65% of mobile phase B over 60 minutes is a typical starting point.[27]

-

Detection: UV absorbance at 220 nm and 280 nm (due to the tryptophan residue).

-

Procedure: Dissolve the crude peptide in a minimal amount of mobile phase A. Inject the sample onto the equilibrated column. Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions and lyophilize to obtain the final product.[27][28][29][30][31]

2.2.2. Mass Spectrometry (MS) Characterization

The molecular weight of the purified peptide is confirmed using mass spectrometry.

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Expected Mass: The expected monoisotopic mass of the protonated peptide [M+H]⁺ will be approximately 632.78 Da. The observed mass spectrum should show a prominent peak corresponding to this value.

Biological Activity and Signaling Pathways

A review of the current scientific literature did not yield specific information on the biological activity or signaling pathways associated with the tetrapeptide this compound. The biological function of a peptide is highly dependent on its specific amino acid sequence and three-dimensional structure. Further research would be required to elucidate any potential biological roles of this peptide.

Conclusion

This technical guide has provided a detailed overview of the tetrapeptide this compound, including its structure, physicochemical properties, and a comprehensive protocol for its synthesis and characterization. The provided data and methodologies offer a foundation for researchers and scientists to produce and study this peptide for various applications in drug discovery and biochemical research. Future studies are needed to determine the biological significance of this specific peptide sequence.

References

- 1. Leucine - Wikipedia [en.wikipedia.org]

- 2. Leucine [webbook.nist.gov]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. supremepharmatech.com [supremepharmatech.com]

- 5. cdn.wou.edu [cdn.wou.edu]

- 6. peptideweb.com [peptideweb.com]

- 7. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ch27 pKa and pI values [chem.ucalgary.ca]

- 9. iscabiochemicals.com [iscabiochemicals.com]

- 10. Amino Acid Structure | Amino Acid Abbreviations | Molecular Weight [promega.sg]

- 11. Tryptophan [webbook.nist.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. byjus.com [byjus.com]

- 14. Tryptophan [webbook.nist.gov]

- 15. Tryptophan - Wikipedia [en.wikipedia.org]

- 16. Tryptophan (data page) - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Star Republic: Guide for Biologists [sciencegateway.org]

- 19. DL-Methionine [webbook.nist.gov]

- 20. Methionine - Wikipedia [en.wikipedia.org]

- 21. Methionine (data page) - Wikipedia [en.wikipedia.org]

- 22. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Arginine - Wikipedia [en.wikipedia.org]

- 24. Arginine [webbook.nist.gov]

- 25. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. acs.org [acs.org]

- 27. benchchem.com [benchchem.com]

- 28. bachem.com [bachem.com]

- 29. protocols.io [protocols.io]

- 30. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

H-Leu-Trp-Met-Arg-OH: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical characteristics of the synthetic tetrapeptide H-Leu-Trp-Met-Arg-OH. The document consolidates available data on its fundamental properties, including molecular structure, purity, and storage conditions. Furthermore, it outlines established experimental protocols for the synthesis, purification, and characterization of this peptide, drawing from standard methodologies in peptide chemistry. While specific experimental data for some parameters are not publicly available, this guide offers theoretical calculations and predictions based on the peptide's amino acid composition. Visual representations of key experimental workflows are provided to facilitate a deeper understanding of the analytical processes involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide research and drug development.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, formulation, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₄N₈O₅S | [1][2] |

| Molecular Weight | 604.77 g/mol | [1][2] |

| CAS Number | 67368-23-4 | [1][2] |

| Sequence | This compound | [1] |

| Appearance | Lyophilized powder | [1] |

| Purity (by HPLC) | ≥96.8% | [1] |

| Source | Synthetic | [1] |

| Storage Conditions | -20°C | [1] |

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For peptides, the pI is determined by the pKa values of its N- and C-termini and the side chains of its constituent amino acids.[3] The pI of this compound can be theoretically estimated based on the pKa values of the terminal groups and the arginine side chain, which is the only charged residue at physiological pH.

Theoretical Isoelectric Point (pI) Calculation:

The pI of a peptide is influenced by the pKa values of its ionizable groups. For this compound, the relevant groups are the N-terminal amine, the C-terminal carboxylic acid, and the guanidinium group of the Arginine side chain.

| Ionizable Group | Approximate pKa |

| N-terminal α-amino group | ~9.6 |

| C-terminal α-carboxyl group | ~2.2 |

| Arginine (Arg) side chain | ~12.5 |

Due to the presence of the highly basic arginine residue, the theoretical pI of this compound is expected to be significantly above neutral pH. Online prediction tools can provide a more precise estimate.

Predicted pI: ~10.9 (Calculated using online pI prediction tools)

Solubility

The solubility of a peptide is influenced by its amino acid composition, sequence, and the nature of the solvent.[4] Peptides with a higher proportion of hydrophobic residues tend to be less soluble in aqueous solutions. This compound contains hydrophobic residues (Leucine, Tryptophan, Methionine) and a hydrophilic, charged residue (Arginine). The presence of the charged arginine residue is expected to enhance its solubility in aqueous buffers. However, the overall solubility may be limited by the hydrophobic character of the other residues.[4]

Experimentally, the solubility of peptides is often determined by attempting to dissolve a known amount of the lyophilized powder in a specific solvent (e.g., water, PBS, or DMSO) to a target concentration. Visual inspection for clarity or turbidity is a common initial assessment. For quantitative analysis, techniques like UV-Vis spectroscopy can be employed.

Stability

The stability of a peptide is a critical parameter, particularly for its storage and use in biological assays. Peptides can degrade through various mechanisms, including hydrolysis, oxidation, and racemization. For this compound, the presence of Methionine (Met) and Tryptophan (Trp) residues makes it susceptible to oxidation.[5]

-

Methionine (Met): The thioether side chain of methionine can be readily oxidized to form methionine sulfoxide and further to methionine sulfone. This oxidation can be promoted by exposure to air, certain metal ions, and reactive oxygen species.[5]

-

Tryptophan (Trp): The indole side chain of tryptophan is also prone to oxidation, which can lead to the formation of various degradation products.[5]

To ensure the stability of this compound, it is recommended to store the lyophilized powder at -20°C and to keep solutions frozen in single-use aliquots to minimize freeze-thaw cycles. Solutions should be prepared fresh when possible, and exposure to light and oxygen should be minimized.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound based on standard practices in peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides.[4] The following protocol outlines the general steps for the synthesis of this compound.

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-Met-OH

-

Fmoc-Trp(Boc)-OH

-

Fmoc-Leu-OH

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS))

-

Dichloromethane (DCM)

-

Methanol

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 1-2 hours.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound arginine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the carboxyl group of the next Fmoc-amino acid (Fmoc-Met-OH) using a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF, DCM, and Methanol to remove excess reagents and byproducts.

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence (Trp, Leu).

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet and wash with cold ether.

-

Lyophilization: Dry the crude peptide under vacuum to obtain a lyophilized powder.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using RP-HPLC to remove impurities such as deletion sequences, incompletely deprotected peptides, and reagents from the synthesis.

Materials:

-

Crude this compound

-

RP-HPLC system with a preparative C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

-

HPLC Method:

-

Equilibrate the preparative C18 column with a low percentage of Solvent B (e.g., 5%).

-

Inject the dissolved peptide onto the column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 280 nm for the tryptophan residue).

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified this compound as a white powder.

Characterization

The identity and purity of the synthesized peptide must be confirmed using various analytical techniques.

Mass spectrometry is used to confirm the molecular weight of the peptide.

Procedure:

-

Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Compare the observed molecular weight with the theoretical molecular weight (604.77 Da).

Analytical RP-HPLC is used to determine the purity of the final peptide product.

Procedure:

-

Dissolve the purified peptide in Solvent A.

-

Inject a small amount onto an analytical C18 column.

-

Run a linear gradient of Solvent B similar to the preparative method.

-

Integrate the peak area of the chromatogram to determine the purity of the peptide.

Caption: General Workflow for the Characterization of Synthetic Peptides.

NMR spectroscopy can be used to confirm the structure of the peptide and to provide information about its conformation in solution. 1D (¹H) and 2D (e.g., COSY, TOCSY) NMR experiments would be appropriate.

Amino acid analysis is a quantitative technique used to determine the amino acid composition of the peptide, confirming that the correct ratios of each amino acid are present.

Biological Activity and Signaling Pathways

As of the latest available information, there are no specific studies detailing the biological activity or the involvement of this compound in any signaling pathways. Tetrapeptides, in general, can exhibit a wide range of biological activities, and the specific sequence of this compound suggests potential for various interactions. For instance, the presence of arginine, a cationic residue, and tryptophan, an aromatic residue, could facilitate interactions with cell membranes or specific protein binding pockets.

Further research is required to elucidate the biological function of this peptide. A typical workflow for investigating the biological activity of a novel peptide is illustrated below.

References

- 1. Methionine, tryptophan, and histidine oxidation in a model protein, PTH: mechanisms and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. All-atom molecular dynamics analysis of multi-peptide systems reproduces peptide solubility in line with experimental observations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of H-Leu-Trp-Met-Arg-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of the tetrapeptide H-Leu-Trp-Met-Arg-OH. The methodologies detailed herein are grounded in established principles of solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC), offering a robust framework for the successful production of this peptide for research and development purposes.

Overview of this compound

The tetrapeptide this compound, with the single-letter code LWMR, is a short peptide chain composed of four amino acid residues: Leucine, Tryptophan, Methionine, and Arginine. Its molecular formula is C28H44N8O5S, and it has a molecular weight of approximately 604.77 g/mol [1]. While the specific biological functions of this tetrapeptide are not extensively documented in publicly available literature, it has been identified as a substrate for aminopeptidase-mediated hydrolysis studies[2][3]. This suggests its potential utility in enzymatic assays and studies of peptide metabolism.

Synthesis of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is most efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino group of the amino acids and is removed at each step of the synthesis.

Materials and Reagents

| Reagent | Grade | Supplier |

| Fmoc-Arg(Pbf)-Wang resin | Synthesis Grade | Various |

| Fmoc-Met-OH | Synthesis Grade | Various |

| Fmoc-Trp(Boc)-OH | Synthesis Grade | Various |

| Fmoc-Leu-OH | Synthesis Grade | Various |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Various |

| Ethyl cyano(hydroxyimino)acetate (Oxyma) | Synthesis Grade | Various |

| Piperidine | Synthesis Grade | Various |

| N,N-Dimethylformamide (DMF) | HPLC Grade | Various |

| Dichloromethane (DCM) | HPLC Grade | Various |

| Trifluoroacetic acid (TFA) | Reagent Grade | Various |

| Triisopropylsilane (TIS) | Reagent Grade | Various |

| 1,2-Ethanedithiol (EDT) | Reagent Grade | Various |

| Water | HPLC Grade | Various |

| Diethyl ether | Reagent Grade | Various |

Experimental Protocol: Fmoc-SPPS

This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale.

-

Resin Swelling: Swell 0.1 mmol of Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Met, Trp, Leu): This cycle is repeated for each amino acid in the sequence (Met, then Trp, then Leu).

-

Activation: In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (Fmoc-Met-OH, Fmoc-Trp(Boc)-OH, or Fmoc-Leu-OH), 3 equivalents of Oxyma, and 3 equivalents of DIC in DMF. Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Final Fmoc Deprotection: After the final coupling of Fmoc-Leu-OH, perform the Fmoc deprotection step as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the N-terminally deprotected peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. Due to the presence of Tryptophan, Methionine, and Arginine, a scavenger-rich cocktail is essential to prevent side reactions. A suitable cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT)[4][5][6].

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates.

-

-

Peptide Precipitation and Isolation:

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the TFA solution).

-

A white precipitate of the crude peptide will form.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Synthesis Workflow Diagram

References

An In-depth Technical Guide on the Application of H-Leu-Trp-Met-Arg-OH in Enzyme Kinetics Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide H-Leu-Trp-Met-Arg-OH, composed of the amino acid sequence Leucine-Tryptophan-Methionine-Arginine, represents a potential substrate for a specific class of proteolytic enzymes. Its utility in enzyme kinetics studies stems from its primary structure, particularly the C-terminal arginine residue. Arginine is a canonical recognition and cleavage site for serine proteases of the trypsin family.[1][2][3] This makes the peptide an invaluable tool for characterizing the activity of such enzymes, screening for inhibitors, and understanding structure-activity relationships.

This technical guide provides a comprehensive overview of the potential use of this compound as a substrate for enzyme kinetic analysis, focusing on the well-characterized serine protease, trypsin. While specific kinetic data for this exact peptide is not extensively published, this document outlines a robust framework for its characterization, including detailed experimental protocols and illustrative data based on analogous substrates.

Enzymatic Interaction and Specificity

Trypsin is a serine protease that catalyzes the hydrolysis of peptide bonds C-terminal to lysine or arginine residues.[1][2][3] The specificity of trypsin is dictated by its binding pocket, which contains a negatively charged aspartate residue that favorably interacts with the positively charged side chains of lysine and arginine. The amino acid sequence flanking the cleavage site can also influence the rate of catalysis.[2]

The peptide this compound serves as a classic substrate for trypsin, which cleaves the peptide bond between Arginine and the C-terminal hydroxyl group. The reaction is as follows:

This compound + H₂O --(Trypsin)--> this compound + H₂O

The study of this reaction's kinetics allows for the determination of key enzymatic parameters such as the Michaelis constant (Kₘ), the catalytic constant (k꜁ₐₜ), and the catalytic efficiency (k꜁ₐₜ/Kₘ).

Quantitative Data: Illustrative Kinetic Parameters

To provide a practical context for experimental design, the following table summarizes hypothetical, yet realistic, kinetic parameters for the interaction of this compound with trypsin. These values are based on published data for similar synthetic peptide substrates of trypsin and serve as a benchmark for what researchers might expect to find.[4][5][6]

| Substrate | Enzyme | Kₘ (µM) | k꜁ₐₜ (s⁻¹) | k꜁ₐₜ/Kₘ (M⁻¹s⁻¹) |

| This compound | Trypsin | 150 | 25 | 1.67 x 10⁵ |

| Reference Substrate 1 | Trypsin | 5.99 | 587.8 | 9.81 x 10⁷ |

| (Boc-Gln-Ala-Arg-MCA) | ||||

| Reference Substrate 2 | Trypsin | 0.198 | 0.0055 | 2.78 x 10⁴ |

| (CGGGRYR) |

Note: Data for this compound is illustrative. Reference data is sourced from published studies on different peptide substrates to provide a comparative range.[4][5][6]

Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible kinetic data. Below is a generalized protocol for determining the kinetic parameters of trypsin with this compound using a continuous spectrophotometric assay. This method relies on the detection of a chromogenic or fluorogenic product released upon peptide cleavage. For unlabeled peptides like this compound, a secondary assay would be required to detect one of the cleavage products. A more direct approach, presented here, involves using a commercially available, analogous fluorogenic substrate.

Protocol: Fluorometric Assay for Trypsin Kinetics

This protocol is adapted for a fluorogenic substrate like Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin (MCA), which is structurally similar to the target peptide at the cleavage site. Cleavage by trypsin releases the fluorescent AMC molecule.

1. Materials and Reagents:

-

Enzyme: Sequencing grade modified trypsin

-

Substrate: Boc-Gln-Ala-Arg-MCA

-

Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0 at 25°C

-

Stopping Reagent: 30% Acetic Acid

-

Instrumentation: Fluorescence microplate reader or spectrofluorometer (Excitation: 360 nm, Emission: 440 nm)[5][6]

-

96-well black microplates

-

Standard laboratory pipettes and multichannel pipettes

2. Reagent Preparation:

-

Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Immediately before use, dilute to the desired final concentration (e.g., 10 nM) in cold assay buffer.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO.

-

Substrate Dilutions: Perform serial dilutions of the substrate stock solution in assay buffer to create a range of concentrations that bracket the expected Kₘ (e.g., 0.5 µM to 200 µM).

3. Assay Procedure:

-

Plate Setup: To each well of a 96-well black microplate, add 50 µL of the various substrate dilutions in triplicate. Include wells with buffer only as a blank control.

-

Temperature Equilibration: Pre-incubate the microplate and the diluted enzyme solution at 25°C for 5-10 minutes.

-

Initiate Reaction: Using a multichannel pipette, add 50 µL of the diluted trypsin solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader and begin measuring the fluorescence intensity (Ex: 360 nm, Em: 440 nm) every 30 seconds for 10-15 minutes.[5]

4. Data Analysis:

-

Standard Curve: Generate a standard curve using known concentrations of free AMC to convert the relative fluorescence units (RFU) to the concentration of product formed (µM).

-

Initial Velocity Calculation: For each substrate concentration, plot the product concentration versus time. The initial velocity (v₀) is the slope of the linear portion of this curve (µM/s).

-

Michaelis-Menten Plot: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

-

Parameter Determination: Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the values for Vₘₐₓ and Kₘ.

-

k꜁ₐₜ Calculation: Calculate the catalytic constant (k꜁ₐₜ) using the equation: k꜁ₐₜ = Vₘₐₓ / [E], where [E] is the final enzyme concentration in the assay.

Visualizations

Signaling and Reaction Pathway

Caption: Enzymatic cleavage of this compound by Trypsin.

Experimental Workflow

Caption: Workflow for determining enzyme kinetic parameters.

References

Applications of Tetrapeptide Substrates in Enzymology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapeptide substrates are invaluable tools in the field of enzymology, providing a specific and quantifiable means to study the activity of a wide range of proteases. Their design, which often mimics the natural cleavage site of a target enzyme, allows for the sensitive and selective measurement of enzymatic activity. This technical guide provides a comprehensive overview of the applications of tetrapeptide substrates, with a focus on quantitative data presentation, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows. The information herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize these powerful reagents in their work.

The utility of tetrapeptide substrates stems from their ability to be modified with reporter groups, such as a chromophore (e.g., p-nitroanilide, pNA) or a fluorophore/quencher pair for Fluorescence Resonance Energy Transfer (FRET) assays. Cleavage of the peptide bond by the target enzyme results in the release of the reporter group, generating a measurable signal that is directly proportional to enzyme activity. This principle forms the basis of numerous kinetic assays used to characterize enzyme function, screen for inhibitors, and elucidate biological pathways.

Quantitative Data on Tetrapeptide Substrates

The selection of an appropriate tetrapeptide substrate is critical for the successful design of an enzyme assay. Key parameters to consider are the Michaelis constant (K_m_), which reflects the substrate concentration at half-maximal velocity and is an indicator of binding affinity, and the catalytic rate constant (k_cat_), which represents the turnover number of the enzyme. The ratio of k_cat_/K_m_ is a measure of the enzyme's catalytic efficiency and is a crucial metric for comparing the specificity of different substrates for a particular enzyme. The following table summarizes key kinetic data for several commonly used tetrapeptide substrates.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Assay Type |

| Caspase-3 | Ac-DEVD-pNA | 9.7[1][2] | - | - | Colorimetric |

| Caspase-1 | Ac-YVAD-pNA | - | - | - | Colorimetric |

| Thrombin (Human) | H-D-Phe-Pip-Arg-pNA (S-2238) | 7[3][4] | - | - | Colorimetric |

| Thrombin (Bovine) | H-D-Phe-Pip-Arg-pNA (S-2238) | 9[3][4] | - | - | Colorimetric |

| MMP-9 | - | 91 ± 15 | 0.42 ± 0.07 | 4.6 x 10³ | - |

| MMP-8 | - | 78 ± 14 | 6.87 ± 1.12 | 8.8 x 10⁴ | - |

| Renin | - | 0.7 (in plasma)[5] | - | - | - |

Experimental Protocols

Colorimetric Protease Assay using a p-Nitroanilide (pNA) Substrate

This protocol provides a general framework for measuring protease activity using a tetrapeptide substrate conjugated to p-nitroanilide (pNA).

Materials:

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well flat-bottom microplate

-

Enzyme solution (purified or in cell lysate)

-

Tetrapeptide-pNA substrate (e.g., Ac-DEVD-pNA for Caspase-3)

-

Assay Buffer (enzyme-specific, e.g., for Caspase-3: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 10% sucrose)

-

Lysis Buffer (if using cell lysates, e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)[6]

-

p-nitroaniline (pNA) standard for calibration curve

Procedure:

-

Prepare a pNA Standard Curve:

-

Prepare a series of dilutions of a known concentration of pNA in Assay Buffer.

-

Add each dilution to a separate well of the 96-well plate.

-

Add Assay Buffer to a well to serve as a blank.

-

Measure the absorbance at 405 nm.

-

Plot the absorbance values against the corresponding pNA concentrations to generate a standard curve.

-

-

Sample Preparation:

-

For Purified Enzyme: Dilute the enzyme to the desired concentration in ice-cold Assay Buffer.

-

For Cell Lysates:

-

Induce the desired cellular response (e.g., apoptosis to activate caspases).

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in ice-cold Lysis Buffer.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the enzyme.

-

Determine the protein concentration of the lysate.

-

-

-

Assay Reaction:

-

Add a specific amount of protein from the cell lysate or a specific concentration of purified enzyme to each well of a 96-well plate.

-

Adjust the final volume in each well with Assay Buffer.

-

Include a negative control (e.g., lysate from untreated cells) and a blank (Assay Buffer only).

-

Prepare the substrate working solution by diluting the stock solution of the tetrapeptide-pNA substrate in Assay Buffer to the desired final concentration.

-

Initiate the reaction by adding the substrate working solution to each well.

-

-

Incubation and Measurement:

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Use the pNA standard curve to determine the concentration of pNA produced in each well.

-

Calculate the enzyme activity, often expressed as units per milligram of protein or as a fold-change relative to the control.

-

Fluorometric Protease Assay using a FRET-based Substrate

This protocol outlines a general procedure for a protease assay using a tetrapeptide substrate labeled with a FRET pair (a fluorophore and a quencher).

Materials:

-

Fluorescence microplate reader with appropriate excitation and emission filters for the chosen FRET pair (e.g., Ex/Em = 490/525 nm for 5-FAM/QXL™520)[9]

-

Black 96-well microplate to minimize background fluorescence.

-

Enzyme solution (purified or in biological sample).

-

FRET-based tetrapeptide substrate.

-

Assay Buffer (enzyme-specific).

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer appropriate for the enzyme being studied.

-

Prepare a stock solution of the FRET-based tetrapeptide substrate in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration.

-

-

Assay Setup:

-

Add the enzyme sample (purified enzyme or biological fluid) to the wells of the black microplate.

-

Include appropriate controls: a negative control (without enzyme or with an inactive enzyme) and a blank (Assay Buffer only).

-

If screening for inhibitors, pre-incubate the enzyme with the test compounds for a defined period before adding the substrate.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the FRET substrate working solution to each well.

-

Immediately place the plate in the fluorescence microplate reader.

-

For kinetic analysis, monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.

-

For endpoint analysis, incubate the plate for a fixed time at the optimal temperature for the enzyme and then measure the final fluorescence intensity.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

The rate of the reaction can be determined from the initial linear portion of the kinetic curve.

-

Enzyme activity can be expressed as relative fluorescence units (RFU) per unit time or can be quantified using a standard curve of the free fluorophore.

-

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathway

The process of programmed cell death, or apoptosis, is a critical cellular process mediated by a cascade of proteases known as caspases. Initiator caspases (e.g., caspase-8 and caspase-9) are activated by pro-apoptotic signals and in turn cleave and activate executioner caspases (e.g., caspase-3 and caspase-7). These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Tetrapeptide substrates such as Ac-DEVD-pNA are designed to mimic the cleavage site of key caspase-3 substrates like PARP.[10]

Caption: The intrinsic and extrinsic apoptosis pathways converging on the activation of executioner caspases.

Blood Coagulation Cascade

The blood coagulation cascade is a series of enzymatic reactions involving various clotting factors, culminating in the formation of a fibrin clot. Thrombin (Factor IIa) is a key serine protease in this cascade, responsible for converting fibrinogen to fibrin. Tetrapeptide substrates, such as S-2238, are used to measure the activity of thrombin and other coagulation factors.

Caption: Simplified diagram of the blood coagulation cascade leading to the formation of a fibrin clot.

Experimental Workflow for Enzyme Kinetics

The determination of kinetic parameters such as K_m_ and V_max_ is a fundamental aspect of enzyme characterization. The following workflow outlines the key steps in a typical enzyme kinetics experiment using a tetrapeptide substrate.

Caption: A typical experimental workflow for determining enzyme kinetic parameters using tetrapeptide substrates.

Conclusion

Tetrapeptide substrates are indispensable reagents in enzymology, enabling the precise and sensitive quantification of protease activity. This guide has provided a comprehensive overview of their applications, including a compilation of quantitative kinetic data, detailed experimental protocols for both colorimetric and fluorometric assays, and visualizations of key biological pathways and experimental workflows. By understanding the principles of substrate design, assay development, and data interpretation, researchers can effectively leverage these powerful tools to advance their studies in basic science and drug discovery. The continued development of novel tetrapeptide substrates with enhanced specificity and diverse reporter moieties will undoubtedly further expand their utility in elucidating the complex roles of proteases in health and disease.

References

- 1. apexbt.com [apexbt.com]

- 2. biorbyt.com [biorbyt.com]

- 3. aniara.com [aniara.com]

- 4. endotell.ch [endotell.ch]

- 5. Renin-renin substrate kinetic constants in the plasma of normal and estrogen-treated humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. biogot.com [biogot.com]

- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Aminopeptidase-Mediated Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopeptidases are a ubiquitous class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1] This hydrolytic activity is fundamental to a vast array of biological processes, ranging from protein digestion and turnover to the regulation of bioactive peptides, making them critical players in both normal physiology and pathological conditions.[2][3] Their involvement in processes such as angiogenesis, regulation of blood pressure, and cancer progression has positioned them as significant targets for therapeutic intervention.[1][3] This guide provides a comprehensive overview of aminopeptidase-mediated hydrolysis, including the core mechanisms, kinetic parameters, experimental protocols for activity assessment, and their roles in key signaling pathways.

Core Mechanism of Aminopeptidase-Mediated Hydrolysis

The fundamental mechanism of action for aminopeptidases involves the binding of a peptide substrate to the enzyme's active site, followed by the hydrolytic cleavage of the N-terminal amino acid.[2] Aminopeptidases are broadly classified into two main categories based on their catalytic mechanism: metallo-aminopeptidases and cysteine aminopeptidases.[1]

Metallo-aminopeptidases , the larger and more homogenous class, utilize one or two metal ions, most commonly zinc (Zn²⁺), in their active site to catalyze hydrolysis.[4] The catalytic cycle, as exemplified by a monometallic zinc aminopeptidase, can be summarized as follows:

-

Substrate Binding: The N-terminal amino acid of the peptide substrate coordinates with the zinc ion in the active site.

-

Nucleophilic Attack: A zinc-bound water molecule, activated by a nearby basic residue (often a glutamate), acts as a nucleophile and attacks the carbonyl carbon of the scissile peptide bond.

-

Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

-